REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:16])[CH:6]([CH3:7])[CH2:5][CH2:4][CH:3]1[CH2:8][CH2:9][CH2:10][C:11]([O:13]CC)=[O:12].C1COCC1>[OH-].[Na+]>[CH3:16][C:2]1([CH3:1])[CH:6]([CH3:7])[CH2:5][CH2:4][CH:3]1[CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12] |f:2.3|
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Name
|
Ethyl 4-(2,2,3-trimethylcyclopentyl)butanoate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1(C(CCC1C)CCCC(=O)OCC)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Upon completion of the reaction
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Type
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WASH
|
Details
|
the aqueous layer washed twice with MTBE (50 ml×2)
|
Type
|
ADDITION
|
Details
|
The aqueous layer was treated with aqueous 1.0 N HCl until it
|
Type
|
EXTRACTION
|
Details
|
extracted three times with AcOEt (50 ml×3)
|
Type
|
CONCENTRATION
|
Details
|
The combined AcOEt extracts were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified via flash column chromatography with (0-40% gradient)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(CCC1C)CCCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.82 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |